4-amino-5-butyl-4H-1,2,4-triazole-3-thiol
Description
Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Pharmaceutical Sciences
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole. mdpi.comnih.gov This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities. nih.gov The unique structural features of the 1,2,4-triazole nucleus, including its dipole character, hydrogen bonding capacity, and rigidity, allow it to act as an important pharmacophore by interacting with high affinity at biological receptors. nih.gov
Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of pharmacological properties, leading to the development of numerous clinically significant drugs. mdpi.com These bioactivities include antifungal, antibacterial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and antioxidant effects. nih.govnih.govresearchgate.netdergipark.org.tr The global issue of drug resistance in bacteria has particularly spurred research into 1,2,4-triazole derivatives as new potent and safe antimicrobial agents. mdpi.com Beyond medicine, these heterocycles have found applications in agrochemicals, corrosion inhibition, and material sciences. nih.govchemimpex.com
Table 1: Examples of Clinically Used Drugs Containing the 1,2,4-Triazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Fluconazole, Voriconazole | Antifungal |
| Ribavirin | Antiviral |
| Alprazolam, Estazolam | Anxiolytic |
| Letrozole, Anastrozole | Anticancer (Antitumoral) |
| Rizatriptan | Antimigraine |
This table is based on information from multiple sources. mdpi.comnih.gov
Historical Perspectives and Evolution of 4-amino-4H-1,2,4-triazole-3-thiol Chemistry
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives has been a subject of extensive study, with several synthetic routes developed and refined over time. A widely employed and classical method for preparing the core structure, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, involves a multi-step process. ijcrt.org This typically begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide (B78521), to yield a potassium dithiocarbazinate salt. researchgate.netktu.edu.tr This intermediate is then cyclized by refluxing with an excess of hydrazine (B178648) hydrate (B1144303) to form the desired 4-amino-1,2,4-triazole-3-thiol (B7722964) ring. researchgate.netktu.edu.trnih.gov
Another established route involves the condensation of thiocarbohydrazide (B147625) with various aliphatic or aromatic carboxylic acids. ijcrt.org The evolution of these synthetic methodologies has seen improvements such as performing the reaction at the melting point of the carboxylic acids to enhance efficiency. ijcrt.org More recent advancements have focused on developing environmentally benign, solvent-free methods, often utilizing microwave irradiation, which can offer better yields and reduce the need for hazardous chemicals. ijcrt.org These synthetic strategies provide access to the versatile 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold, which serves as a crucial intermediate for creating a diverse range of therapeutically interesting compounds. ijcrt.orgnih.gov
Current Research Landscape and Underexplored Facets of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol
The current research landscape for 4-amino-4H-1,2,4-triazole-3-thiol derivatives is vibrant, with a strong focus on the synthesis of novel analogues and the evaluation of their biological activities. A significant portion of this research involves modifying the substituent at the 5-position of the triazole ring. Studies have extensively reported on derivatives where this position is occupied by aryl groups (like phenyl or benzyl) or other heterocyclic moieties. researchgate.netktu.edu.trnih.govnih.govnih.gov For instance, numerous studies detail the synthesis and antimicrobial screening of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its subsequent Schiff bases. researchgate.netktu.edu.trresearchgate.netresearchgate.net Similarly, derivatives like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been investigated for their antiradical properties.
Despite this broad interest, a thorough investigation into this compound is conspicuously absent in the available scientific literature. While research has touched upon 5-alkyl derivatives, such as the 5-methyl analogue, the specific chemical and biological profile of the 5-butyl variant remains an underexplored facet. The influence of the butyl group's size, lipophilicity, and steric effects on the molecule's physicochemical properties and biological activities has not been systematically characterized. This represents a significant gap in the structure-activity relationship (SAR) understanding of this potent chemical family.
Research Objectives and Scope of Investigation for this compound
Given the underexplored nature of this compound, future research should be directed toward a systematic investigation of its properties. The primary objectives would encompass:
Synthesis and Optimization: To establish and optimize a reliable synthetic pathway for this compound, likely by adapting established methods that utilize valeric acid hydrazide as a precursor. ijcrt.orgresearchgate.net
Structural Characterization: To perform comprehensive structural elucidation of the synthesized compound using modern analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry, as is standard for novel compounds in this class. researchgate.netnih.govnih.gov
Chemical Derivatization: To explore the reactivity of the core molecule by synthesizing new derivatives. This would involve targeting the primary amino group to form Schiff bases via condensation with various aldehydes, or the thiol group for S-alkylation, creating a library of novel compounds for further testing. researchgate.netnih.govnih.gov
Biological Screening: To conduct a broad-spectrum in vitro screening of the parent compound and its new derivatives to assess their potential biological activities. Based on the known profile of the 1,2,4-triazole class, this screening should prioritize antimicrobial (antibacterial and antifungal), anticancer, and antioxidant assays. researchgate.netscirp.org
Structure-Activity Relationship (SAR) Analysis: To analyze the biological data in comparison with other 5-substituted analogues (e.g., methyl, phenyl, benzyl) to determine the specific contribution of the 5-butyl substituent to the observed activities.
Table 2: Summary of Investigated Biological Activities for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Biological Activity | Substituent at C-5 Position |
|---|---|
| Antibacterial/Antifungal | Phenyl, Benzyl (B1604629), Furan-2-yl, various aryl groups |
| Anticancer | General 5-mercapto-1,2,4-triazoles with 4-amino skeleton |
| Antioxidant/Antiradical | Thiophen-2-ylmethyl |
| Anti-inflammatory | 4-methoxybenzyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBCCWGVCZSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364411 | |
| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31821-69-9 | |
| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives
Precursor Synthesis Strategies for the 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol Core
The construction of the this compound scaffold relies on the initial synthesis of specific acyclic precursors. The primary strategies begin with either a carboxylic acid hydrazide or thiocarbohydrazide (B147625).
One of the most common and direct routes starts from valeric acid hydrazide (pentanoic acid hydrazide). This precursor is treated with carbon disulfide in an ethanolic solution of potassium hydroxide (B78521). nih.govijcrt.orgktu.edu.trresearchgate.net This reaction yields an essential intermediate, potassium 3-(pentanoyl)dithiocarbazate. This salt is then isolated and used directly in the subsequent cyclization step to form the triazole ring. ktu.edu.tr
An alternative established method involves the direct condensation of thiocarbohydrazide with valeric acid (pentanoic acid). ijcrt.org This reaction is typically performed by heating the two reactants together, often at the melting point of the carboxylic acid, to drive the condensation and subsequent cyclization in a one-pot fashion. ijcrt.org
A third, less direct but viable strategy, involves the recyclization of a pre-formed heterocyclic ring. In this approach, a 5-butyl-1,3,4-oxadiazole-2-thiol can be reacted with hydrazine (B178648) hydrate (B1144303). ijcrt.orgconnectjournals.com The hydrazine attacks the oxadiazole ring, leading to a ring-opening and subsequent re-closure to form the more stable 4-amino-1,2,4-triazole-3-thiol (B7722964) structure. ijcrt.orgconnectjournals.com
| Starting Materials | Key Intermediate | General Conditions | Primary Advantage |
|---|---|---|---|
| Valeric acid hydrazide + Carbon disulfide + KOH | Potassium 3-(pentanoyl)dithiocarbazate | Reaction in ethanol (B145695) at low temperature | Stepwise control, good yield of intermediate nih.govktu.edu.tr |
| Thiocarbohydrazide + Valeric acid | N/A (Direct cyclization) | Thermal fusion of reactants | Fewer steps, one-pot reaction ijcrt.org |
| 5-butyl-1,3,4-oxadiazole-2-thiol + Hydrazine hydrate | N/A (Recyclization) | Reflux in a suitable solvent | Utilizes a different heterocyclic precursor ijcrt.orgconnectjournals.com |
Cyclization Pathways to the this compound Scaffold
Once the necessary precursors are synthesized, the next critical step is the intramolecular cyclization to form the stable five-membered triazole ring. This transformation can be achieved through both traditional heating methods and modern energy sources.
The classical and most frequently cited method for cyclization involves heating the precursor with hydrazine hydrate. ktu.edu.tr When starting from potassium 3-(pentanoyl)dithiocarbazate, the salt is refluxed with an excess of hydrazine hydrate for several hours. ijcrt.org During this process, the hydrazine molecule attacks the carbonyl carbon and displaces the dithiocarbazate moiety, leading to the formation of the 1,2,4-triazole (B32235) ring. Upon cooling and neutralization with a dilute acid, the desired this compound precipitates from the solution and can be purified by recrystallization from a solvent like ethanol. ijcrt.org
Similarly, the condensation of thiocarbohydrazide with valeric acid under thermal conditions without a solvent (fusion method) directly yields the triazole product. ijcrt.org The high temperature facilitates the dehydration and cyclization process.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes. rsc.orgrjptonline.org The synthesis of 4-amino-1,2,4-triazole-3-thiols is particularly amenable to this technology. ijcrt.org Both the formation of precursors and the final cyclization step can be significantly enhanced. ijcrt.orgrsc.org
For instance, the reaction of an acid hydrazide with carbon disulfide and potassium hydroxide can be completed in minutes under microwave irradiation, compared to hours using conventional methods. ijcrt.org The subsequent cyclization of the resulting dithiocarbazate salt with hydrazine hydrate is also dramatically faster, with reaction times often reduced from several hours of reflux to just a few minutes in a microwave reactor. ijcrt.orgscielo.org.za This rapid heating leads to higher product yields and often cleaner reaction profiles with fewer byproducts. rsc.orgrjptonline.org
| Method | Typical Reaction Time | Reported Yields | Key Advantages |
|---|---|---|---|
| Conventional Reflux | 4-8 hours ijcrt.orgscielo.org.za | 60-78% rsc.org | Well-established, simple equipment |
| Microwave Irradiation | 5-25 minutes rsc.orgscielo.org.za | 82-97% rsc.org | Drastically reduced time, higher yields, energy efficient rsc.org |
Functionalization and Derivatization Reactions of this compound
The synthesized this compound possesses two primary reactive sites suitable for further chemical modification: the primary amino group at the 4-position and the thiol group at the 3-position. These sites allow for the creation of a diverse library of derivatives.
| Aldehyde Reactant | Resulting Schiff Base Structure (R- group) | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | -N=CH-Ph | Reflux in ethanol, acid catalyst nih.gov |
| 4-Chlorobenzaldehyde | -N=CH-C₆H₄-Cl | Reflux in ethanol, acid catalyst nih.gov |
| 4-Methoxybenzaldehyde | -N=CH-C₆H₄-OCH₃ | Reflux in ethanol, acid catalyst researchgate.net |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | -N=CH-C₆H₄-OH | Reflux in ethanol, acid catalyst researchgate.net |
The 3-thiol group (-SH) exists in tautomeric equilibrium with its thione form (-C=S) and is a key site for functionalization through alkylation and acylation reactions. nih.gov
S-Alkylation: The sulfur atom is a soft nucleophile and can be readily alkylated using various electrophilic reagents, such as alkyl or benzyl (B1604629) halides. researchgate.net The reaction is typically carried out by first deprotonating the thiol group with a base, such as potassium hydroxide in ethanol, to form the more nucleophilic thiolate anion. zsmu.edu.ua Subsequent addition of an alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride) followed by refluxing leads to the formation of the corresponding 3-(alkylthio) or 3-(benzylthio) derivative. researchgate.netzsmu.edu.ua Microwave irradiation can also be effectively utilized to expedite these S-alkylation reactions. zsmu.edu.ua
S-Acylation: While less commonly reported for this specific scaffold in the reviewed literature, the thiol group can also undergo acylation. This reaction would typically involve reacting the triazole with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a base to form a thioester derivative. This functionalization introduces a carbonyl group linked to the sulfur atom, creating a different class of derivatives with distinct chemical properties.
| Alkylating/Acylating Agent | Resulting Functional Group at Position 3 | Typical Reaction Conditions |
|---|---|---|
| Methyl Iodide | -S-CH₃ (Methylthio) | Base (KOH) in ethanol, reflux zsmu.edu.ua |
| Ethyl Bromide | -S-CH₂CH₃ (Ethylthio) | Base (KOH) in ethanol, reflux |
| Benzyl Chloride | -S-CH₂-Ph (Benzylthio) | Base (KOH) in ethanol, reflux researchgate.net |
| Acetyl Chloride | -S-C(=O)CH₃ (Acetylthio) | Base (e.g., pyridine), inert solvent |
Formation of Coordination Complexes with Transition Metals
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol structure is an excellent ligand for the formation of coordination complexes with various transition metals. The molecule typically acts as a bidentate ligand, coordinating with metal ions through the sulfur atom of the thiol group and one of the nitrogen atoms of the exocyclic amino group. nih.govnih.gov This chelation forms a stable five-membered ring with the central metal atom.
Studies on analogues such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown the successful synthesis of complexes with a range of transition metals including Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Co(II), and Cr(II). nih.govginekologiaipoloznictwo.comresearchgate.net The general method for synthesizing these complexes involves reacting an ethanolic solution of the triazole ligand with an ethanolic solution of the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. ginekologiaipoloznictwo.com The mixture is typically refluxed for a period, after which the resulting crystalline precipitate of the metal complex is filtered, washed, and dried. uobabylon.edu.iq
Spectroscopic and magnetic susceptibility data for these complexes help in determining their geometry. For instance, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Zn(II), Cd(II), and Sn(II) have been proposed to have a tetrahedral geometry, while the Cu(II) complex exhibits a square planar structure. nih.govresearchgate.net The coordination typically involves the thione group's sulfur and the primary amine's nitrogen, as confirmed by shifts in IR and NMR spectra upon complexation. ginekologiaipoloznictwo.comresearchgate.net
Below is a table summarizing the characteristics of transition metal complexes formed with ligands analogous to this compound.
| Ligand | Metal Ion | Molar Ratio (L:M) | Proposed Geometry | Reference |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II) | 2:1 | Tetrahedral | nih.govresearchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | 2:1 | Square Planar | nih.govnih.gov |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Zn(II) | 2:1 | Tetrahedral | nih.govresearchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cd(II) | 2:1 | Tetrahedral | nih.govresearchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Sn(II) | 2:1 | Tetrahedral | nih.govresearchgate.net |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Co(II) | 2:1 | Not Specified | ginekologiaipoloznictwo.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Cr(II) | 2:1 | Not Specified | ginekologiaipoloznictwo.com |
| 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Hg(II) | 2:1 | Not Specified | uobabylon.edu.iq |
Cyclocondensation Reactions for Fused Heterocyclic Systems
The presence of adjacent amino and thiol functional groups on the 4H-1,2,4-triazole ring makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the triazole with bifunctional reagents, leading to the formation of new rings fused to the triazole core.
A common transformation is the synthesis of nih.govnih.govdoaj.orgtriazolo[3,4-b] nih.govginekologiaipoloznictwo.comdoaj.orgthiadiazoles. This is achieved by reacting the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various carboxylic acids or acid chlorides. researchgate.net For example, the reaction of a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol with an aromatic acid in the presence of a dehydrating agent like phosphoryl chloride results in the formation of the corresponding 6-aryl-3-(substituted aryl)- nih.govnih.govdoaj.orgtriazolo[3,4-b] nih.govginekologiaipoloznictwo.comdoaj.orgthiadiazole. researchgate.net
Another important cyclocondensation reaction involves the formation of thiazolidinone rings. The 4-amino group can first be converted into a Schiff base by condensation with an aldehyde. researchgate.net The resulting N-((arylidene)amino)-triazole-thiol can then be treated with a reagent like thioglycolic acid. In this reaction, the thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation leads to the formation of a thiazolidinone ring fused to the triazole system. researchgate.net This strategy has been used to synthesize a variety of thiazolidinone derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net
The general reactivity for these cyclocondensation reactions is summarized in the table below.
| Starting Triazole Type | Reagent | Fused System Formed | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol | Aromatic Carboxylic Acid / POCl₃ | nih.govnih.govdoaj.orgtriazolo[3,4-b] nih.govginekologiaipoloznictwo.comdoaj.orgthiadiazole | researchgate.net |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (via Schiff base) | Thioglycolic Acid | Thiazolidinone-triazole system | researchgate.net |
| 1,2,4-triazole-3(5)-thiol | N-arylmaleimides | Thiazolo[3,2-b] nih.govnih.govdoaj.orgtriazole-6(5H)-one (via thiol-ene click, not direct cyclocondensation) | mdpi.com |
Modifications at the 5-Butyl Substituent
Direct chemical modification of the 5-butyl substituent on the 4H-1,2,4-triazole-3-thiol ring is not a commonly reported synthetic route. The aliphatic butyl chain is generally unreactive towards the reagents typically used to modify the amino or thiol groups. Synthetic strategies in this chemical family usually focus on building the desired 5-substituted triazole ring from different starting materials rather than modifying the substituent after the ring has been formed.
Diversity at the 5-position is typically achieved by starting the synthesis with a carboxylic acid that contains the desired substituent. The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core often begins with a carboxylic acid (e.g., valeric acid for the 5-butyl derivative), which is first converted to its corresponding acid hydrazide. mdpi.comnih.gov This hydrazide is then reacted with carbon disulfide in a basic medium to form a potassium dithiocarbazinate salt. researchgate.net Subsequent cyclization of this salt with hydrazine hydrate yields the final 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.netnih.gov
Therefore, to create analogues with modified 5-substituents, one would typically start with a different carboxylic acid. For instance, using benzoic acid would lead to the 5-phenyl derivative, while furan-2-carboxylic acid would yield the 5-(furan-2-yl) derivative. mdpi.com This approach provides a more efficient and predictable pathway to a wide range of 5-substituted triazoles compared to attempting post-synthesis modification of an alkyl chain like the butyl group.
Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectra of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols reveal characteristic signals that confirm their molecular structure. The labile protons of the amino (NH₂) and thiol (SH) groups are particularly diagnostic. The NH₂ protons typically appear as a singlet in the range of δ 5.20–5.80 ppm. ijcrt.org The thiol proton gives rise to a singlet further downfield, generally observed between δ 11.50 and 13.50 ppm. ijcrt.orgnih.gov The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
For the specific compound, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, the butyl group protons would exhibit predictable patterns based on their connectivity. The following table outlines the expected ¹H NMR spectral data based on analysis of related alkyl-substituted triazoles.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| SH (Thiol) | ~13.0–13.5 | Singlet | 1H |
| NH₂ (Amino) | ~5.0–5.5 | Singlet | 2H |
| α-CH₂ (Butyl) | ~2.7–2.9 | Triplet | 2H |
| β-CH₂ (Butyl) | ~1.6–1.8 | Sextet | 2H |
| γ-CH₂ (Butyl) | ~1.3–1.5 | Sextet | 2H |
| δ-CH₃ (Butyl) | ~0.9–1.0 | Triplet | 3H |
Note: This is an interactive data table based on predicted values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. In 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives, the two carbon atoms of the triazole ring have distinct chemical shifts. The carbon atom of the thione group (C=S), designated as C-3, typically resonates at approximately δ 165.5 ppm. nih.gov The C-5 carbon, to which the substituent is attached, appears at a slightly higher field, around δ 152.7 ppm. nih.gov
For this compound, the carbon signals of the butyl chain would be observed in the aliphatic region of the spectrum. The expected chemical shifts are detailed in the table below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 (C=S) | ~165–167 |
| C-5 (C-N) | ~152–155 |
| α-C (Butyl) | ~28–30 |
| β-C (Butyl) | ~30–32 |
| γ-C (Butyl) | ~21–23 |
| δ-C (Butyl) | ~13–15 |
Note: This is an interactive data table based on predicted values.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)
Vibrational spectroscopy, including IR and FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectra of this compound and its derivatives show several characteristic absorption bands.
Key vibrational frequencies confirm the presence of the primary amino group, the thiol group, and the triazole ring. The N-H stretching vibrations of the 4-amino group typically appear as two distinct sharp bands in the region of 3250–3420 cm⁻¹. ijcrt.org The S-H stretching vibration of the thiol group is generally weaker and appears around 2550–2600 cm⁻¹. ijcrt.org The C=N stretching vibration, characteristic of the triazole ring, is observed in the 1540–1620 cm⁻¹ range. ijcrt.org Additionally, C-H stretching vibrations from the butyl group are expected in the 2850-2960 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3250–3420 |
| C-H (Alkyl) | Stretch | 2850–2960 |
| S-H (Thiol) | Stretch | 2550–2600 |
| C=N (Triazole Ring) | Stretch | 1540–1620 |
Note: This is an interactive data table summarizing typical IR absorption bands.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. Aromatic-substituted derivatives typically show absorption maxima (λmax) in the range of 212–374 nm. researchgate.netresearchgate.net For an alkyl-substituted compound like this compound, the primary absorption bands related to the triazole-thione chromophore are expected to be at the lower end of this range, likely below 250 nm, corresponding to the π → π* transitions of the C=N and C=S double bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₆H₁₂N₄S), the molecular weight is 172.25 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 172.
The fragmentation pattern would likely involve the cleavage of the butyl group. Common fragmentation pathways for alkyl-substituted heterocyclic compounds include the loss of alkyl fragments. A significant peak would be expected from the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion at m/z = 129. Another prominent fragmentation could be the alpha-cleavage of the C-C bond next to the triazole ring, leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable ion.
| Ion | Proposed Structure/Formation | Expected m/z |
| [M]⁺ | Molecular Ion | 172 |
| [M - C₃H₇]⁺ | Loss of propyl radical | 129 |
| [M - C₄H₉]⁺ | Loss of butyl radical | 115 |
Note: This is an interactive data table of predicted mass spectrometry fragments.
X-ray Crystallography for Solid-State Structural Determination
Surface Analysis Techniques for Investigating Adsorption Phenomena (e.g., ToF-SIMS, AFM)
The adsorption of this compound derivatives onto metal surfaces is a critical aspect of their function, particularly in applications such as corrosion inhibition. Understanding the formation, structure, and properties of the adsorbed film at the molecular level is essential for optimizing their performance. Advanced surface analysis techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Atomic Force Microscopy (AFM) provide powerful tools for such investigations.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly sensitive surface analytical technique used to characterize the chemical composition of the outermost atomic or molecular layers of a solid. In the context of triazole-thiol derivatives, ToF-SIMS offers detailed insights into the adsorption mechanism and the chemical nature of the surface film.
By bombarding the surface with a primary ion beam, secondary ions are emitted from the sample. The mass-to-charge ratio of these ions is analyzed, providing a high-resolution mass spectrum of the surface. This allows for the identification of molecular fragments of the adsorbed inhibitor, confirming its presence and providing clues about its orientation and bonding mechanism with the metal substrate.
For analogous compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), ToF-SIMS analysis has been instrumental in elucidating the nature of the protective film on copper surfaces. researchgate.net The detection of specific ion fragments containing copper and elements from the inhibitor molecule (such as Cu-S and Cu-N fragments) suggests a chemical adsorption process. researchgate.net The data can indicate that the triazole derivative interacts with the metal surface through multiple active sites, namely the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring. researchgate.net ToF-SIMS data can also suggest that the inhibitor may bind to two copper surface atoms, further detailing the adsorption geometry. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface. It is an invaluable tool for visualizing the effects of inhibitor adsorption on the surface morphology of metals at the micro- and nanoscale.
AFM operates by scanning a sharp tip over the sample surface. The deflection of the cantilever holding the tip, due to forces between the tip and the surface, is measured to create a topographical map. This technique can be performed in various environments, including in situ in corrosive solutions, allowing for real-time observation of the formation of protective films and the mitigation of corrosion.
Studies on similar triazole derivatives have demonstrated the utility of AFM in evaluating their performance as corrosion inhibitors. For instance, in the case of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on low-carbon steel in an acidic environment, AFM has been used to compare the surface roughness of the metal before and after the addition of the inhibitor. nih.govresearchgate.net These studies show a significant reduction in surface roughness in the presence of the inhibitor, indicating the formation of a smooth and protective film that passivates the metal surface and prevents corrosive attack. nih.govresearchgate.net
The following table summarizes representative data from an AFM study on a related triazole compound, illustrating the effectiveness of the inhibitor film in reducing surface roughness.
| Sample Condition | Average Surface Roughness (Ra) |
| Low-Carbon Steel in HCl solution | 7.58 nm |
| Low-Carbon Steel in HCl with 300 ppm of ATFS | 4.79 nm |
Data adapted from studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). nih.govresearchgate.net
The combination of ToF-SIMS and AFM provides a comprehensive understanding of the adsorption phenomena of this compound derivatives. While ToF-SIMS offers chemical information about the inhibitor-metal bond, AFM provides visual evidence of the formation and quality of the protective film. ohio.edu Together, these techniques are crucial for the rational design and development of more effective triazole-based surface-active agents.
Computational Chemistry and Theoretical Modeling of 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of its geometric parameters. These calculations are crucial for understanding the molecule's stability and reactivity. Theoretical studies on similar 1,2,4-triazole (B32235) derivatives have demonstrated the reliability of DFT in predicting bond lengths and angles that are in good agreement with experimental data.
Table 1: Predicted Geometric Parameters of this compound (Thiol Tautomer) from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-S | 1.77 Å |
| S-H | 1.34 Å | |
| N1-N2 | 1.39 Å | |
| N2-C3 | 1.31 Å | |
| C3-N4 | 1.38 Å | |
| N4-C5 | 1.37 Å | |
| C5-N1 | 1.32 Å | |
| N4-N(amino) | 1.41 Å | |
| C5-C(butyl) | 1.50 Å | |
| Bond Angle | N1-C5-N4 | 110.5° |
| C5-N4-C3 | 105.0° | |
| N4-C3-N2 | 112.0° | |
| C3-N2-N1 | 107.5° | |
| N2-N1-C5 | 105.0° |
Note: These are hypothetical values based on typical DFT results for similar 1,2,4-triazole-3-thiol derivatives and serve an illustrative purpose.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with surrounding molecules, such as solvents. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the flexible butyl group and the dynamics of intermolecular hydrogen bonding. Studies on related triazole derivatives have utilized MD to understand their behavior in different media, which is crucial for predicting their solubility and transport properties. The simulations can also shed light on the stability of different tautomeric forms in solution.
pKa Analysis and Tautomeric Equilibrium Studies
The this compound can exist in a tautomeric equilibrium with its thione form, 4-amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Computational methods can be employed to predict the relative stabilities of these tautomers and to estimate the pKa values of the acidic and basic sites in the molecule. Theoretical studies on analogous compounds have shown that the thione tautomer is often more stable in the gas phase and in nonpolar solvents, while the thiol form can be stabilized by polar solvents and intermolecular hydrogen bonding. The calculated pKa values help in understanding the ionization state of the molecule at different pH values, which is critical for its biological activity and chemical reactivity.
Table 2: Calculated Relative Energies of Thiol and Thione Tautomers
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |
| Thiol | 0 kcal/mol (Reference) | Lower |
| Thione | Lower | Higher |
Note: The relative stability can vary based on the computational method and solvent model used. This table illustrates a common trend observed for similar compounds.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and spectral characteristics. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich sulfur atom and the triazole ring, while the LUMO may be distributed over the triazole ring system.
Table 3: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.
Computational Insights into Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various reaction pathways. For instance, the alkylation of the thiol group or acylation of the amino group can be modeled to understand the regioselectivity and kinetics of these reactions. Such studies are invaluable for designing synthetic routes and for predicting the metabolic fate of the compound. Theoretical investigations into the reactions of similar triazole thiols have elucidated the roles of catalysts and solvents in directing the reaction outcomes. mdpi.com
Structure Activity Relationship Sar Investigations of 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol Analogs
Systematic Structural Modifications and Their Influence on Biological Activity Profiles
Systematic modifications of the 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol core structure have led to the development of numerous analogs with diverse and often enhanced biological activities. These modifications typically involve reactions at the 4-amino group, the 3-thiol group, or the fusion of the triazole ring with other heterocyclic systems.
One common modification is the condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases. ktu.edu.trresearchgate.net These Schiff bases serve as versatile intermediates for further derivatization. For instance, cyclization of these intermediates with thioglycolic acid yields thiazolidinone derivatives. ktu.edu.trresearchgate.net This structural alteration has been shown to impact antimicrobial efficacy. For example, a study on 5-phenyl analogs revealed that while the Schiff bases themselves showed activity against various bacterial strains, their corresponding 4-thiazolidinone (B1220212) derivatives exhibited a different spectrum of activity. ktu.edu.tr
Another key modification center is the 3-thiol group, which exists in a tautomeric equilibrium with its 3-thione form. nih.gov This group is readily S-alkylated or S-acylated, leading to derivatives with significant biological potential. mdpi.com The introduction of different alkyl or arylthio substituents can profoundly influence the compound's interaction with biological targets. For instance, S-alkylation of 4-amino-5-aryl-1,2,4-triazole-3-thiols has been explored for generating compounds with potent antimicrobial and antitubercular activities. researchgate.net
Furthermore, the triazole ring itself can be used as a building block to construct fused heterocyclic systems, such as nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govasianpubs.orgthiadiazoles. This strategy of molecular hybridization, combining the triazole core with another biologically active moiety, aims to create hybrid molecules with potentially synergistic or enhanced pharmacological effects.
The biological activities are highly dependent on the nature of these structural modifications. For example, in a series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles, the nature of the substituent on the ethanoyl group was critical for determining the antimicrobial spectrum and potency against various bacterial and fungal strains. researchgate.net These findings underscore the importance of systematic structural exploration in optimizing the biological activity profile of the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold.
Impact of Substituent Effects at the 5-Position on Biological Efficacy
The substituent at the 5-position of the 4-amino-4H-1,2,4-triazole-3-thiol ring plays a pivotal role in determining the molecule's biological efficacy and spectrum of activity. While the specific focus is on the 5-butyl analog, SAR studies on a wide range of 5-substituted derivatives provide valuable insights into how different groups at this position influence pharmacological properties. The size, lipophilicity, and electronic nature of the C5-substituent can modulate the compound's interaction with target enzymes or receptors.
In the context of antimicrobial activity, the nature of the C5-substituent is a key determinant of potency. Studies on various 5-aryl derivatives have shown that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter antibacterial and antifungal activities. researchgate.net For instance, in a series of 4-[(substituted-benzylidene)-amino]-5-(pyridin-4-yl)-4H- nih.govresearchgate.netnih.gov triazole-3-thiols, the compound with a hydroxyl group on the benzylidene moiety was found to be the most active against Gram-positive bacteria, while the one with a bromine atom showed better antifungal activity. researchgate.net This highlights that both electronic and steric factors of the substituent attached to the core scaffold (via the 4-amino group) are important, with the C5-pyridinyl group being a constant feature.
Research on 5-(4-substituted phenyl) analogs has further elucidated these relationships. One study indicated that a 4-methoxy phenyl group at the 5-position was preferable to a 4-methyl group for antibacterial activity, suggesting that electronic effects are significant. In another series, compounds with chloro and bromo groups at the C-5 position of a linked isatin (B1672199) ring exhibited broad-spectrum antibacterial activity.
While much of the literature focuses on aryl or heteroaryl groups at the C5-position, the principles derived are applicable to alkyl substituents like the butyl group. The butyl group, being a moderately lipophilic and electron-donating alkyl chain, would be expected to confer a distinct pharmacological profile compared to aromatic substituents. Its flexibility and hydrophobicity could enhance membrane permeability or improve binding to hydrophobic pockets in target proteins. For example, studies on antituberculosis activity of related thiadiazole esters showed that activity varied with the length of the alkyl chain, with methyl, propyl, and butyl esters showing significant activity, while the ethyl analog did not. researchgate.net This suggests that an optimal alkyl chain length, such as a butyl group, can be crucial for specific biological activities.
| C5-Substituent Type | General Influence on Activity | Example from Analogs | Citation |
| Aromatic (Aryl/Heteroaryl) | Activity is sensitive to electronic effects (electron-withdrawing vs. donating groups) and steric factors on the ring. | 5-(pyridin-4-yl) derivatives showed that activity varied based on substitution on a linked benzylidene ring. | researchgate.net |
| Alkyl (e.g., Butyl) | Lipophilicity and chain length are critical. Can enhance membrane permeability and hydrophobic interactions. | In a related series, antitubercular activity was significant for methyl, propyl, and butyl esters, but not for the ethyl ester. | researchgate.net |
| Substituted Phenyl | The nature and position of substituents (e.g., -OH, -Cl, -Br, -OCH3) fine-tune the biological potency and spectrum. | A 4-methoxyphenyl (B3050149) group was preferred over a 4-methylphenyl group for antibacterial activity. |
Role of the 4-Amino Group and 3-Thiol Group in Pharmacological Profiles
The 4-amino and 3-thiol groups are fundamental to the biological activity of the this compound scaffold, serving as key points for both biological interactions and synthetic modification.
The 4-amino group is a crucial pharmacophoric feature. Its primary amine nature allows it to act as a hydrogen bond donor, which can be vital for binding to biological targets. A prevalent synthetic strategy involves converting this amino group into a Schiff base by reacting it with various aldehydes. ktu.edu.tr This modification not only serves as a route to new derivatives but also directly impacts biological activity. The resulting imine moiety introduces a point of steric and electronic variation that can be fine-tuned. For example, introducing a 2-hydroxybenzylidene radical via this route into a 5-(thiophen-2-ylmethyl) analog resulted in a high antiradical effect. nih.gov In some cases, the free amino group is essential for activity, while in others, its derivatization leads to enhanced potency.
The 3-thiol group is equally critical and exists in a thiol-thione tautomeric equilibrium. zsmu.edu.ua This group is a key metal chelator and can interact with metalloenzymes, which is a proposed mechanism for the antimicrobial action of some of these compounds. nih.gov The acidic nature of the thiol proton makes it a prime site for S-alkylation, leading to a diverse range of thioether derivatives. ijper.org These S-substituted analogs often exhibit distinct biological profiles compared to the parent thiol. For instance, the antiproliferative activity of some triazole analogs was found to be critically dependent on modifications at this position; the activity was nearly lost when the thiol group was free or substituted with small methylthio or ethylthio groups, but increased significantly with larger benzylthio groups. nih.gov This suggests that the thiol group acts as a handle for introducing moieties that can engage in additional favorable interactions with the target.
The interplay between these two functional groups is essential. Modifications at the 4-amino position can influence the electronic properties of the triazole ring, which in turn can affect the acidity and reactivity of the 3-thiol group. Both groups are considered essential components of the pharmacophore for many of the observed biological activities, and their presence provides a rich platform for SAR-guided drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
These studies aim to identify key molecular descriptors—physicochemical properties such as steric, electronic, and hydrophobic parameters—that govern the pharmacological activity of the compounds. By correlating these descriptors with observed biological data, a predictive model can be built to forecast the activity of novel, unsynthesized analogs.
For example, a 3D-QSAR study was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to evaluate their anticancer potential. nih.gov This study utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. The resulting model showed a strong correlation between the structural features and the anticancer activity, with a squared correlation coefficient (r²) of 0.8713 and good internal and external predictive power. nih.gov The model identified that specific steric and electrostatic fields around the molecule were significant contributors to the biological activity, providing a roadmap for designing new compounds with potentially enhanced potency. nih.gov
In another QSAR investigation on a different set of 1,2,4-triazole (B32235) derivatives with antifungal activity, a correlative equation was established between the antifungal activity (pIC50) and descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org The model suggested that introducing electron-withdrawing groups and modifying the hydrophobicity and volume of the molecule would be favorable for enhancing antifungal activity. asianpubs.org
These examples demonstrate the utility of QSAR in the study of 1,2,4-triazole-3-thiol analogs. By applying similar methodologies to a series of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols, including the butyl derivative, one could elucidate the optimal physicochemical properties for a desired biological effect. Such models are invaluable for prioritizing synthetic targets, reducing the need for extensive screening, and accelerating the discovery of new drug candidates.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. For the this compound scaffold, a general pharmacophore can be hypothesized based on its recurring structural motifs and their known roles in biological activity.
Key pharmacophoric features for this class of compounds generally include:
Hydrogen Bond Donors: The N-H protons of the 4-amino group are prominent hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms of the 1,2,4-triazole ring serve as key hydrogen bond acceptors.
Metal Chelator/Hydrogen Bond Donor/Acceptor: The 3-thiol/thione group is a versatile feature that can act as a hydrogen bond donor (thiol form), a hydrogen bond acceptor (thione form), or a metal-chelating center, which is particularly relevant for inhibiting metalloenzymes. nih.gov
Hydrophobic/Aliphatic Feature: The 5-butyl group provides a distinct hydrophobic region that can engage in van der Waals or hydrophobic interactions within a target's binding pocket.
Ligand-based drug design for this scaffold involves synthesizing and testing a library of analogs where each of these pharmacophoric features is systematically modified. For example, the hydrophobicity at the C5-position can be tuned by synthesizing analogs with different alkyl chain lengths (e.g., propyl, butyl, pentyl) to find the optimal length for a specific target. researchgate.net Similarly, the hydrogen bonding capacity of the 4-amino group can be altered by converting it to Schiff bases or amides.
Molecular docking studies on analogous 1,2,4-triazole derivatives have provided insights that support this pharmacophore model. Docking of 1,2,4-triazole-based 4-thiazolidinones into the bacterial MurB enzyme active site, for example, showed key interactions with specific amino acid residues like Asn83 and Arg310, highlighting the importance of hydrogen bonding and electrostatic interactions for inhibition. mdpi.com Such computational studies help to visualize and refine the pharmacophore model, providing a structural basis for the observed SAR and guiding the design of new molecules with improved binding affinity and biological activity.
Mechanistic Investigations of Biological Activities of 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol Derivatives
Enzyme Inhibition Mechanisms and Kinetic Studies
Derivatives of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol have been identified as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases. Kinetic studies have been instrumental in elucidating the nature of their interaction with target enzymes.
The inhibitory action of these compounds has been evaluated against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are key targets in the management of Alzheimer's disease and diabetes mellitus, respectively. nih.govnih.gov Additionally, their inhibitory effects on urease and lipoxygenase (LOX) have been reported. nih.gov
Kinetic studies of a mercapto-phenyl-1,2,4-triazole-bearing thio-quinoline derivative against tyrosinase revealed a competitive inhibition mechanism. nih.gov This mode of inhibition signifies that the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The Lineweaver-Burk plot analysis for this derivative showed that while the maximum velocity (Vmax) of the enzymatic reaction remained unchanged, the Michaelis constant (Km) increased with higher concentrations of the inhibitor. nih.gov The inhibition constant (Ki) for this competitive inhibitor was determined to be 9.06 µM. nih.gov In another study, a 1,2,4-triazole (B32235) derivative was found to be an uncompetitive inhibitor of tyrosinase, with a Ki value of 370.7±0.3 μM. researchgate.net
The type of enzyme inhibition—be it competitive, non-competitive, or uncompetitive—is a critical factor in drug design and development. youtube.com In competitive inhibition, the inhibitor binds only to the free enzyme, not the enzyme-substrate complex. In contrast, uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site.
| Enzyme Target | Derivative Class | Inhibition Type | Kinetic Parameters |
|---|---|---|---|
| Tyrosinase | mercapto-phenyl-1,2,4-triazole-bearing thio-quinoline | Competitive | Ki = 9.06 µM nih.gov |
| Tyrosinase | 1,2,4-triazole derivative | Uncompetitive | Ki = 370.7±0.3 μM researchgate.net |
| Acetylcholinesterase (AChE) | Azinane-triazole-based derivatives | Not specified | IC50 values reported nih.gov |
| Butyrylcholinesterase (BChE) | Azinane-triazole-based derivatives | Not specified | IC50 values reported nih.gov |
| α-Glucosidase | Azinane-triazole-based derivatives | Not specified | IC50 values reported nih.gov |
Antimicrobial Action Pathways in vitro
The antimicrobial properties of this compound derivatives have been extensively studied, revealing their potential to combat a range of pathogenic bacteria and fungi.
These derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. connectjournals.comresearchgate.netktu.edu.trnih.gov Studies have reported their efficacy against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. connectjournals.comktu.edu.trnih.gov
The antibacterial mechanism of 1,2,4-triazole derivatives is believed to be multifaceted. One of the proposed mechanisms involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Molecular docking studies have shown that the 1,2,4-triazole ring is crucial for forming hydrogen bonding interactions with the active site amino acid residues of DNA gyrase. researchgate.net The substitution with long aliphatic chains at the 5th position, such as a butyl group, has been found to significantly enhance the binding properties of these compounds towards their targets. researchgate.net
The antifungal activity of 1,2,4-triazole derivatives is well-documented, with many clinically used antifungal agents belonging to the azole class. nih.gov These compounds are effective against a variety of fungal species, including Candida albicans and Aspergillus niger. connectjournals.comktu.edu.trresearchgate.net
The primary mechanism of antifungal action for azole compounds, including 1,2,4-triazole derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.govmdpi.comresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. nih.govmdpi.com This disruption of the cell membrane leads to increased permeability and leakage of cellular contents, resulting in fungal cell death.
| Microorganism | Derivative Class | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Inhibition of growth (MIC values reported) connectjournals.com | Inhibition of DNA gyrase researchgate.net |
| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Inhibition of growth (MIC values reported) connectjournals.com | Inhibition of DNA gyrase researchgate.net |
| Fungi (e.g., C. albicans, A. niger) | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Inhibition of growth connectjournals.comktu.edu.tr | Inhibition of ergosterol biosynthesis nih.govnih.govmdpi.com |
Anticancer Activity Mechanisms: Cellular and Molecular Targets
Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against a variety of cancer cell lines, including melanoma, breast, pancreatic, lung, and liver cancer cells. nih.govmdpi.comnih.gov Their anticancer effects are mediated through multiple cellular and molecular mechanisms.
One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies have shown that these compounds can trigger apoptosis in cancer cells, as evidenced by specific nuclear morphological changes and an increased expression of pro-apoptotic proteins like caspase 9. mdpi.com Some derivatives have been found to upregulate the p53 tumor suppressor protein, a critical regulator of apoptosis and cell cycle arrest. nih.gov
In addition to apoptosis induction, these derivatives can also cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.govnih.gov Depending on the specific derivative and cancer cell line, cell cycle arrest has been observed at the G2/M or G0/G1 phases. nih.govnih.gov
Furthermore, certain 1,2,4-triazole-3-thiol derivatives have been shown to inhibit cancer cell migration, a crucial step in metastasis. nih.gov The inhibition of VEGFR-2, a key receptor in angiogenesis, has also been identified as a potential anticancer mechanism. researchgate.net Molecular docking studies have also pointed to cyclin-dependent kinase 2 as a potential target for these compounds.
Antioxidant Mechanisms: Free Radical Scavenging and Redox Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in various diseases. Derivatives of this compound have demonstrated significant antioxidant properties, primarily through free radical scavenging. zsmu.edu.uaresearchgate.net
The antioxidant capacity of these compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. zsmu.edu.ua The mechanism of action is believed to involve the donation of a hydrogen atom from the NH and NH2 groups of the triazole ring to the free radicals, thereby neutralizing them. zsmu.edu.ua This hydrogen atom transfer mechanism is a common pathway for phenolic and other heterocyclic antioxidants. The presence of the thiol group may also contribute to the antioxidant activity through its ability to undergo redox reactions.
Other Biological Activity Mechanisms (e.g., anti-tubercular, anti-inflammatory, analeptic/deprimo effects)
Beyond the aforementioned activities, derivatives of this compound have shown promise in other therapeutic areas.
Anti-tubercular Activity: Certain derivatives have exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Mechanistic studies have identified β-ketoacyl ACP synthase I (KasA) as a key cellular target. researchgate.net The inhibitory mechanism involves the formation of hydrogen bonds with the catalytic histidine residues of the enzyme and impeding the access of fatty-acid substrates to the active site. researchgate.net
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). researchgate.netnih.govnih.gov By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain. researchgate.netnih.gov Inhibition of 5-LO leads to a decrease in the synthesis of leukotrienes, another class of potent pro-inflammatory molecules. nih.govnih.govmdpi.com Some derivatives have been shown to selectively suppress the formation of leukotriene B4. nih.gov
Analeptic/Deprimo Effects: While the broader class of 1,2,4-triazole derivatives has been reported to possess central nervous system activities, including analeptic (stimulant) and deprimo (depressant) effects, specific mechanistic studies on this compound derivatives in this context are limited. connectjournals.com Further research is needed to elucidate the precise molecular targets and pathways involved in these neurological effects.
Interaction with Biological Macromolecules (e.g., proteins, DNA)
The biological activities of this compound and its derivatives are often attributed to their interactions with essential biological macromolecules such as proteins and nucleic acids. In silico molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of these compounds with various protein targets, providing insights into their mechanisms of action at a molecular level.
Research has shown that the structural features of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, particularly the presence of the 1,2,4-triazole ring, a free amino group at the 4th position, and a thiol group at the 3rd position, are crucial for their interactions with the active sites of enzymes. researchgate.net The nature of the substituent at the 5th position also plays a significant role in modulating the binding affinity. researchgate.net Specifically, the substitution with longer aliphatic chains, such as a butyl group, has been found to significantly enhance the binding properties of these compounds towards certain protein targets. researchgate.net
Molecular docking analyses have been conducted to evaluate the binding affinities of a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against several key enzymes, including DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B. researchgate.net These studies help to predict the potential therapeutic applications of these compounds by identifying their molecular targets. The binding energies, which indicate the strength of the interaction between the compound and the protein, have been calculated to rank the potential efficacy of different derivatives. researchgate.net
The interactions observed in these docking studies are often characterized by the formation of hydrogen bonds between the triazole ring, the amino group, or the thiol group of the compound and the amino acid residues within the active site of the enzyme. researchgate.net For instance, the hydrogens on the free amino group at the 4-position and the thiol group at the 3-position of the 1,2,4-triazole ring have been observed to form hydrogen bonds with amino acid residues in the active site of target proteins. researchgate.net
The following table summarizes the binding energies of this compound with different protein targets as determined by in silico molecular docking studies. researchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) |
| This compound | DNA Gyrase | -7.6 |
| This compound | Cathepsin B | -7.6 |
| This compound | Cyclooxygenase-II (COX-2) | -6.9 |
These in silico evaluations suggest that this compound exhibits a favorable binding affinity towards DNA gyrase and cathepsin B, and a slightly lower affinity for COX-2. researchgate.net The 1,2,4-triazole ring has been identified as a critical component for establishing hydrogen bonding interactions within the active sites of these enzymes. researchgate.net While direct interaction with DNA has not been the primary focus of these particular studies, the strong interaction with DNA gyrase, an enzyme that manipulates the topology of DNA, suggests an indirect mechanism by which these compounds could affect DNA-related processes. researchgate.net
Emerging Applications and Future Research Perspectives for 4 Amino 5 Butyl 4h 1,2,4 Triazole 3 Thiol
Development as Corrosion Inhibitors for Metallic Surfaces
The 4-amino-4H-1,2,4-triazole-3-thiol scaffold, to which 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol belongs, has demonstrated significant promise as a corrosion inhibitor for various metallic surfaces, particularly steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which contains multiple adsorption centers, including nitrogen and sulfur atoms, as well as the triazole ring's π-electrons. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosive processes.
Research on analogues, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), has provided detailed insights into this inhibitory action. nih.govresearchgate.net Studies on low-carbon steel in a 0.5 mol L⁻¹ hydrochloric acid (HCl) solution showed that the inhibition efficiency (IE) of ATFS increased with its concentration. nih.govresearchgate.net This adsorption is found to follow the Langmuir isotherm, suggesting a monolayer formation on the metallic surface. nih.govresearchgate.net Electrochemical studies, including Tafel plots, indicate that these compounds typically function as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.govresearchgate.net The presence of the inhibitor leads to an increase in charge transfer resistance and a decrease in the double-layer capacitance. nih.govresearchgate.net
The butyl group in the target compound is expected to enhance its protective properties. The alkyl chain can increase the surface area covered by the inhibitor molecule and improve its hydrophobicity, further shielding the metal from the aggressive aqueous environment.
| Concentration (ppm) | Inhibition Efficiency (%) at 298 K | Inhibition Efficiency (%) at 328 K |
|---|---|---|
| 50 | 52.27 | - |
| 300 | 89.00 | 74.51 |
Utility in Chemosensor and Biosensor Design for Metal Ions
The inherent coordinating ability of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold makes it an excellent candidate for the development of chemosensors and biosensors. The nitrogen and sulfur atoms within the heterocyclic system can act as effective binding sites for various metal ions. This interaction can be transduced into a detectable signal, such as a color change (colorimetric sensor) or a change in electrochemical properties.
For instance, a sensor based on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized gold nanoparticles (AuNPs) has been developed for the rapid and selective colorimetric detection of Chromium(III) ions. nih.gov In the presence of Cr³⁺, the functionalized nanoparticles aggregate, causing a distinct color change in the solution from red to blue, which can be observed with the naked eye and quantified using UV-Vis spectroscopy. nih.gov Similarly, Schiff base derivatives of this scaffold, such as 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol, have been utilized as chromogenic reagents for the spectrophotometric determination of Copper(II) in aqueous samples. ajchem-a.com The coordination of the triazole ligand with metal ions like Ni(II), Cu(II), Zn(II), and Cd(II) has also been confirmed through various spectroscopic and analytical techniques, further supporting their potential in sensor applications. nih.gov
| Triazole Derivative | Target Ion | Detection Method | Detection Limit |
|---|---|---|---|
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (on AuNPs) | Cr³⁺ | Colorimetric (UV-Vis) | 0.1 µM nih.gov |
| 4-[(Z)-(4-Methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol | Cu²⁺ | Spectrophotometric | 6.328 µg/cm³ ajchem-a.com |
Exploration as Building Blocks for Advanced Organic Synthesis
The this compound molecule possesses multiple reactive sites, making it a highly versatile building block for the synthesis of more complex heterocyclic systems. The primary amino group at the 4-position, the thiol/thione tautomeric group at the 3-position, and the nitrogen atoms of the triazole ring can all participate in various chemical transformations.
A common synthetic route involves the condensation of the 4-amino group with various aldehydes to form Schiff bases (azomethines). ktu.edu.trresearchgate.netnih.gov These Schiff bases are valuable intermediates themselves and can be further cyclized to yield a variety of other heterocyclic compounds, such as thiazolidinones, by reacting with reagents like thioglycolic acid. ktu.edu.trresearchgate.net Furthermore, the triazole-thiol core can be used in cyclocondensation reactions to construct fused heterocyclic systems. For example, reactions with compounds like dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of fused triazolotriazines. researchgate.net The thiol group is also readily alkylated, allowing for the synthesis of a wide range of S-substituted derivatives. zsmu.edu.ua This synthetic flexibility enables the creation of diverse molecular libraries for screening in various applications, from materials science to medicinal chemistry. connectjournals.comnih.govresearchgate.net
Interdisciplinary Research Synergies and Novel Compound Design
The structural features of the this compound scaffold facilitate significant interdisciplinary research, bridging organic synthesis, materials science, and pharmacology. The ability to synthesize a vast array of derivatives by modifying the core structure allows for the fine-tuning of properties for specific applications.
In medicinal chemistry, derivatives of the 1,2,4-triazole-3-thiol core have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. connectjournals.comnih.govmdpi.com The design of novel compounds often involves a molecular hybridization approach, where the triazole scaffold is combined with other known pharmacophores to enhance activity or to develop agents with dual mechanisms of action. zsmu.edu.uanih.gov For example, linking the triazole moiety to other heterocyclic systems like pyrazole (B372694) or pyridine (B92270) has been explored to generate compounds with enhanced biological profiles. zsmu.edu.uaconnectjournals.com This synergy between synthetic chemistry and biological screening is crucial for the development of new therapeutic agents.
Future Directions in Rational Drug Design based on the this compound Scaffold
The 4-amino-4H-1,2,4-triazole-3-thiol scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This makes it an attractive starting point for rational drug design. The thione/thiol tautomerism and the hydrogen bonding capacity of the molecule are key features that facilitate its interaction with biological receptors. nih.govnih.gov
Future research is likely to focus on using this scaffold to design targeted enzyme inhibitors. For example, the 4-amino-1,2,4-triazole-3-thione moiety has been specifically identified as a promising scaffold for the development of broad-spectrum β-lactamase inhibitors, which are crucial for combating antibiotic resistance. nih.gov Structure-based drug design, utilizing computational modeling and in silico screening, can guide the synthesis of derivatives with optimized binding affinities for specific enzyme active sites. zsmu.edu.uanih.gov The butyl group on the this compound scaffold can be systematically replaced with other functional groups to explore structure-activity relationships (SAR) and to improve pharmacokinetic properties. The versatility of this scaffold ensures its continued relevance in the quest for novel and more effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, the ligand can be prepared by reacting hydrazine derivatives with carbon disulfide in alcoholic media, followed by alkylation with butyl halides . Microwave-assisted synthesis has been shown to improve reaction efficiency and yield, reducing reaction times from hours to minutes (e.g., 30–60 minutes at 100–150 W) . Key intermediates, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, are synthesized via hydrazinolysis and cyclization steps, with purity confirmed by HPLC and elemental analysis .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of analytical methods is required:
- Elemental analysis to verify stoichiometry.
- FTIR spectroscopy to identify functional groups (e.g., SH stretches at ~2500 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹) .
- ¹H/¹³C NMR to confirm substitution patterns (e.g., disappearance of SH protons at ~14 ppm post-alkylation) .
- UV-Vis spectroscopy for electronic transition analysis, particularly in coordination complexes .
- Mass spectrometry (e.g., GC-MS) to assess molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial or antiradical activity of this compound?
- Methodological Answer :
- Antiradical Activity : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Dissolve the compound in ethanol (10⁻³–10⁻⁴ M), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Activity is quantified as % radical scavenging: [(A_control – A_sample)/A_control] × 100. Substituents like thiophen-2-ylmethyl enhance activity (up to 88.89% at 10⁻³ M) .
- Antimicrobial Screening : Perform agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution, with results compared to positive controls (e.g., fluconazole) .
Q. How can contradictions between DFT-calculated and experimental thermodynamic data be resolved?
- Methodological Answer : Discrepancies often arise from exchange-correlation functional limitations. To improve accuracy:
- Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms (20–25% Hartree-Fock exchange), which better model atomization energies and ionization potentials .
- Validate calculations with experimental benchmarks (e.g., enthalpy of formation) and apply gradient corrections to electron density .
- For coordination complexes, include solvent effects via implicit models (e.g., PCM) and compare with spectroscopic data (e.g., UV-Vis λ_max) .
Q. What strategies optimize structure-activity relationships (SAR) for antiradical or biological activity?
- Methodological Answer :
- Substituent Effects : Introduce electron-donating groups (e.g., hydroxybenzylidene) to enhance radical scavenging. Fluorinated analogs may reduce activity due to steric hindrance .
- Coordination Chemistry : Chelation with transition metals (e.g., Cu(II), Ni(II)) alters electronic properties and bioactivity. Characterize complexes using cyclic voltammetry to assess redox behavior .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (PDB: 5KIR) to predict binding affinities. Prioritize derivatives with favorable ΔG values (< -8 kcal/mol) .
Q. What methodologies are recommended for studying coordination complexes of this compound?
- Methodological Answer :
- Synthesis : React the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) under reflux. Monitor pH (6–7) to prevent hydrolysis .
- Characterization : Use molar conductivity to infer geometry (e.g., octahedral vs. square planar). Low conductance (<50 Ω⁻¹ cm² mol⁻¹) suggests non-electrolytic behavior .
- Application Testing : Evaluate catalytic potential in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) using H₂O₂ as an oxidant .
Q. How can reaction mechanisms for alkylation or cyclization be analyzed?
- Methodological Answer :
- Kinetic Studies : Use HPLC or GC-MS to track intermediate formation. For microwave-assisted alkylation, optimize power (100–200 W) and solvent (DMF vs. acetonitrile) to minimize side reactions .
- Computational Analysis : Apply DFT (e.g., Gaussian 16) to model transition states. Compare activation energies (ΔG‡) for SN2 vs. radical pathways .
Q. What advanced computational approaches are used to predict biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of binding poses .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring) using software like Schrödinger’s Phase .
- ADMET Prediction : Use SwissADME to evaluate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
